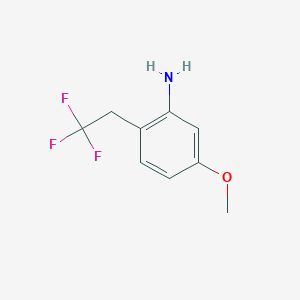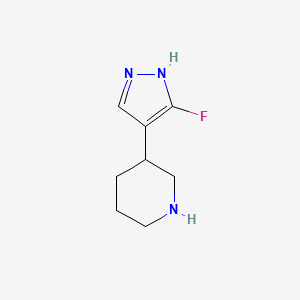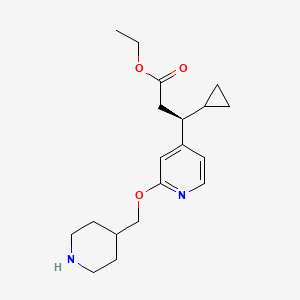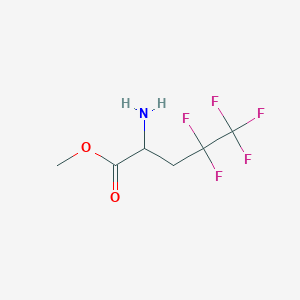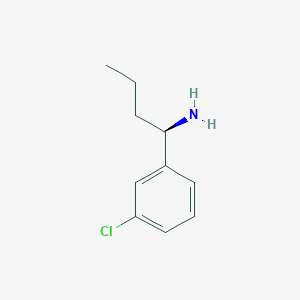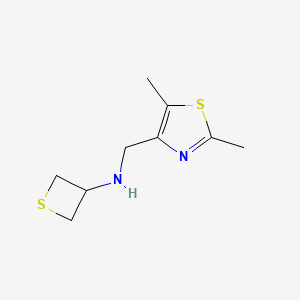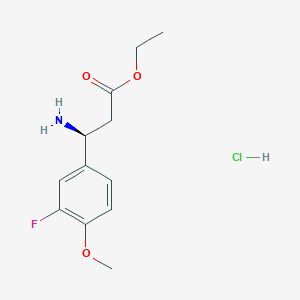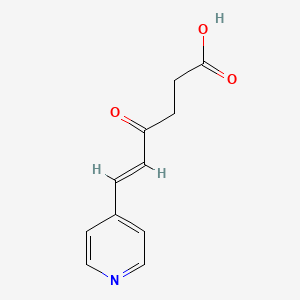
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a hexenoic acid chain with a keto group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones, followed by oxidation and cyclization reactions. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as refluxing with specific solvents and the use of catalysts to enhance reaction rates are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the keto group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the keto group to alcohols.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: Another aromatic heterocycle with nitrogen atoms, similar in structure and reactivity to pyridine.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic system with biological activities similar to those of this compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a pyridine ring and a hexenoic acid chain with a keto group
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(E)-4-oxo-6-pyridin-4-ylhex-5-enoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(3-4-11(14)15)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+ |
Clave InChI |
VOXSRFVYHNZFGD-OWOJBTEDSA-N |
SMILES isomérico |
C1=CN=CC=C1/C=C/C(=O)CCC(=O)O |
SMILES canónico |
C1=CN=CC=C1C=CC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



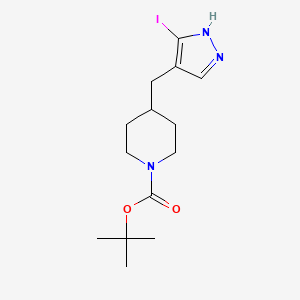

![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)


